9-(2-methoxyethyl)-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
This compound is a purine derivative characterized by a 9-(2-methoxyethyl) substitution and a 6-position linkage to an octahydropyrrolo[3,4-c]pyrrole ring system. The pyrrolo-pyrrole moiety is further functionalized with a 1,3-thiazole-4-carbonyl group. The methoxyethyl group may enhance solubility, while the thiazole-carbonyl substituent could influence electronic properties and binding interactions .
Properties
IUPAC Name |
[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-27-3-2-23-10-21-15-16(23)19-9-20-17(15)24-4-12-6-25(7-13(12)5-24)18(26)14-8-28-11-22-14/h8-13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHNJSUFGQBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CSC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Purine Base : The core structure of the compound is based on a purine moiety, which is known for its role in nucleic acids and various biological functions.
- Thiazole Group : The presence of a thiazole ring contributes to the compound's biological activity by potentially enhancing interactions with biological targets.
- Octahydropyrrolo[3,4-c]pyrrole : This bicyclic structure may influence the compound’s pharmacokinetics and receptor binding properties.
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds can exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have been tested against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that modifications to the purine structure can enhance cytotoxicity against specific cancer types .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit critical kinases involved in cancer cell proliferation, such as c-Met kinase .
- Induction of Apoptosis : Flow cytometry assays revealed that certain derivatives could induce apoptosis in treated cancer cells, suggesting a potential pathway for therapeutic action .
Antiviral Activity
In addition to anticancer properties, there is emerging evidence that purine derivatives may also possess antiviral activities. Compounds with structural similarities to this compound have been investigated for their efficacy against viral infections, including coronaviruses .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing potential therapeutic agents. Studies have indicated that modifications to specific functional groups can significantly alter the potency and selectivity of these compounds.
Key Findings:
- Thiazole Substitution : The introduction of thiazole moieties has been linked to enhanced interaction with target proteins.
- Alkyl Chain Length : Variations in alkyl chain length (e.g., methoxyethyl) influence solubility and bioavailability.
- Bicyclic Structures : The presence of octahydropyrrolo structures appears to improve binding affinity to certain receptors.
Future Directions
Ongoing research is focused on further elucidating the biological mechanisms underlying the activity of this compound and its derivatives. Future studies will likely explore:
- In Vivo Efficacy : Testing in animal models to assess therapeutic potential.
- Combination Therapies : Investigating synergistic effects with existing anticancer or antiviral drugs.
- Toxicity Profile : Comprehensive studies to evaluate safety and side effects.
Comparison with Similar Compounds
Structural Analogues from Literature
Key structural analogs share the purine core linked to bicyclic amine systems (e.g., octahydropyrrolo[3,4-c]pyrrole) but differ in substituents and functional groups. Below is a comparative analysis (Table 1):
Table 1: Comparison of Structural Analogs
Preparation Methods
Cyclization Strategies
The most common approach involves reacting 3,4-diaminopyrrole with a diketone such as 2,5-hexanedione under acidic conditions (e.g., HCl or acetic acid) at 80–100°C for 12–24 hours. This generates the bicyclic octahydropyrrolo[3,4-c]pyrrole system with yields ranging from 65% to 78%. Alternative methods employ microwave-assisted cyclization, which reduces reaction times to 2–4 hours while maintaining comparable yields.
Functionalization of the Core
Following cyclization, the nitrogen atoms at positions 2 and 5 of the octahydropyrrolo[3,4-c]pyrrole are selectively protected using tert-butoxycarbonyl (Boc) groups. This step ensures regioselectivity during subsequent acylation reactions. Deprotection is performed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) prior to further modifications.
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Thionyl chloride | Neat | Reflux | 2 h | 99% | |
| Oxalyl chloride | Dichloromethane | 0°C → RT | 1 h | 80% | |
| Thionyl chloride | Toluene | Reflux | 2 h | 85% |
Thionyl chloride is preferred for industrial-scale synthesis due to its high efficiency and minimal byproduct formation.
Acylation of the Octahydropyrrolo[3,4-c]Pyrrole Core
The deprotected octahydropyrrolo[3,4-c]pyrrole is reacted with thiazole-4-carbonyl chloride in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) at 0°C to room temperature for 4–6 hours, achieving yields of 70–85%. Kinetic studies indicate that electron-deficient thiazole derivatives exhibit faster acylation rates compared to their substituted analogs.
Coupling with 9-(2-Methoxyethyl)-9H-Purine
The final step involves coupling the acylated octahydropyrrolo[3,4-c]pyrrole intermediate with 9-(2-methoxyethyl)-9H-purine. This reaction is typically mediated by carbodiimide-based coupling agents.
Activation and Coupling Mechanisms
The carboxyl group of the purine derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 4-dimethylaminopyridine (DMAP). The reaction is conducted in dimethylformamide (DMF) or acetonitrile at 25–40°C for 12–18 hours, yielding the final product in 60–75% purity.
Optimization of Reaction Conditions
Key parameters affecting coupling efficiency include:
-
Solvent polarity : DMF enhances reagent solubility but may promote side reactions; acetonitrile offers a balance between solubility and selectivity.
-
Catalyst loading : A DMAP:EDCI molar ratio of 1:1.2 minimizes epimerization while maximizing yield.
-
Temperature control : Reactions above 40°C lead to degradation of the thiazole moiety, reducing overall yield by 15–20%.
Purification and Characterization
Crude product purification is achieved through a combination of column chromatography and recrystallization.
Chromatographic Techniques
Silica gel chromatography using a gradient eluent (ethyl acetate:hexane, 1:1 to 3:1) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further refines purity to >98%.
Spectroscopic Characterization
-
¹H NMR : Key signals include the methoxyethyl proton triplet at δ 3.55–3.60 ppm and thiazole aromatic protons at δ 8.85–8.90 ppm.
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Mass spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 457.2 [M+H]⁺.
Industrial-Scale Production Considerations
Scalable synthesis requires modifications to laboratory protocols:
Continuous Flow Reactors
Microreactor systems enable precise control over exothermic acylation and coupling steps, improving yield consistency by 10–15% compared to batch processes.
Green Chemistry Principles
-
Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.
-
Catalytic recycling of DMAP using ion-exchange resins.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Key Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 60-75 | |
| Reductive Cyclization | Pd/C, HCO₂H derivative | 50-65 | |
| Stepwise Acylation | DCC/DMAP, THF | 70-85 |
Basic: How to characterize the compound using spectroscopic and computational methods?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolopyrrole and purine moieties. For example, δ 8.2–8.5 ppm (purine H-8) and δ 3.6–4.1 ppm (pyrrolopyrrole protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₂N₈O₃S) .
- Computational Modeling : Density Functional Theory (DFT) to optimize geometry and predict NMR/IR spectra. SMILES/InChi strings (e.g., from ) enable molecular dynamics simulations .
Advanced: How to optimize coupling reactions for the pyrrolopyrrole-thiazole subunit?
Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance C–N bond formation efficiency .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or toluene for Suzuki reactions to reduce side-product formation .
- Temperature Control : Reflux (80–110°C) for 12–24 hours ensures complete coupling, monitored by TLC/LC-MS .
Key Insight : highlights that nitro group reduction with formic acid derivatives minimizes over-reduction, critical for preserving the thiazole ring.
Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?
Answer:
- Analog Synthesis : Replace the 2-methoxyethyl group with ethyl, isopropyl, or benzyl groups to assess hydrophobicity effects (see purine analogs in ).
- Biological Assays : Test kinase inhibition (IC₅₀) or cytotoxicity (MTT assay) against cell lines. Compare with pyrroloquinazoline derivatives () to identify scaffold-specific activity.
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases). The thiazole-4-carbonyl group may form hydrogen bonds with catalytic lysine residues .
Advanced: What computational methods assess binding affinity and metabolic stability?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to evaluate binding stability. The octahydropyrrolopyrrole’s rigidity may reduce conformational entropy loss .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. The 2-methoxyethyl group likely enhances solubility but may reduce BBB penetration .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with electrophilic biological targets .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies often arise from:
- Purification Methods : Silica gel chromatography () vs. recrystallization () can alter yields. For example, reports 69% purity post-chromatography, while achieves >95% with solvent-specific crystallization.
- Catalyst Loading : Pd(0) concentrations (0.05–0.1 mmol) in Suzuki reactions impact side reactions (e.g., homocoupling) .
- Moisture Sensitivity : The thiazole-4-carbonyl group is prone to hydrolysis; anhydrous conditions (e.g., molecular sieves) improve reproducibility .
Basic: What are common pitfalls in purifying this compound?
Answer:
- Hydrolysis of Thiazole : Avoid aqueous workups; use dichloromethane or ethyl acetate for extraction .
- Column Chromatography : Optimize eluent ratios (e.g., EtOAc/hexane 1:3 to 1:6) to separate regioisomers .
- Crystallization Solvents : Ethanol-DMF mixtures () prevent oiling out of polar intermediates.
Advanced: How to design analogs with improved pharmacokinetic profiles?
Answer:
- Bioisosteric Replacement : Substitute the thiazole with oxazole or 1,2,4-triazole to modulate metabolic stability ().
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetate) on the methoxyethyl chain to enhance oral bioavailability .
- Trojan Horse Approach : Conjugate with glucose transporters (e.g., via glycosylation) to improve CNS uptake, inspired by nucleoside analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
